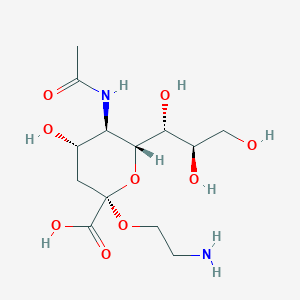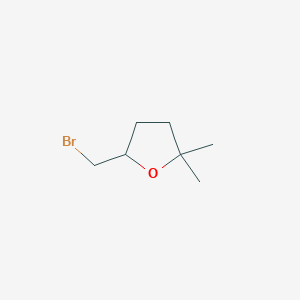
6-Hydrazinylpicolinsäure
Übersicht
Beschreibung
6-Hydrazinylpicolinic acid, also known as 6-hydrazinylpyridine-2-carboxylic acid, is a chemical compound used in scientific research . Its CAS number is 887589-20-0 .
Synthesis Analysis
The synthesis of 6-Hydrazinylpicolinic acid and its derivatives has been studied in recent years. For instance, a study reported the design and synthesis of 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids . These compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .Molecular Structure Analysis
The molecular formula of 6-Hydrazinylpicolinic acid is C6H7N3O2 . Its molecular weight is 153.139 Da .Wissenschaftliche Forschungsanwendungen
Entwicklung von Herbiziden
6-Hydrazinylpicolinsäure: wurde auf ihr Potenzial für die Entwicklung von Herbiziden untersucht. Forscher haben Derivate der Picolinsäure synthetisiert, um Verbindungen mit potenter herbizider Aktivität zu entdecken. Diese Verbindungen werden an verschiedenen Pflanzenarten getestet, um ihre Wirksamkeit bei der Hemmung des Wachstums zu bewerten, wobei einige vielversprechende Ergebnisse zeigen .
Biomedizinische Forschung
Im Bereich der biomedizinischen Forschung werden Derivate der This compound auf ihre Rolle als antimikrobielle Wirkstoffe und Wirkstoffverstärker untersucht. Der Schwerpunkt liegt auf der Verbesserung der Löslichkeit und Bioverfügbarkeit von Medikamenten, was für effektive Behandlungsergebnisse entscheidend ist .
Landwirtschaftliche Chemie
Organische Säuren, einschließlich Derivaten der Picolinsäure, spielen eine bedeutende Rolle für die Bodenfruchtbarkeit und die Pflanzen Gesundheit. Sie sind an der Solubilisierung von Mineralien, der biologischen Kontrolle von Pflanzenpathogenen beteiligt und können die mikrobiellen Gemeinschaften in der Rhizosphäre beeinflussen .
Materialwissenschaften
Obwohl spezifische Anwendungen von This compound in der Materialwissenschaft nicht direkt erwähnt werden, deutet die Verfügbarkeit der Verbindung für die Massenproduktion auf ihr Potenzial für verschiedene industrielle Prozesse hin, möglicherweise als Baustein für komplexe Materialien .
Umweltwissenschaften
Die Auswirkungen organischer Säuren auf die ökologische Nachhaltigkeit sind bemerkenswert. Sie sind an Prozessen wie der Entgiftung von Metallen, der Abschwächung abiotischer Stressoren beteiligt und tragen zum nachhaltigen Management des Bodensystems bei .
Biochemie
In der Biochemie ist das Studium von Aminosäuren und ihren Derivaten, einschließlich derer, die mit Picolinsäure verwandt sind, grundlegend. Diese Verbindungen sind unerlässlich für das Verständnis der Proteinstruktur, der Enzymfunktion und der Stoffwechselwege .
Industrielle Anwendungen
This compound: kann aufgrund ihrer chemischen Eigenschaften und des Interesses an Picolinsäurederivaten potenzielle industrielle Anwendungen haben. Ihre Rolle könnte sich auf Sektoren wie Pharmazeutika, Agrochemikalien und Spezialchemikalien erstrecken, wo ihre Derivate als Zwischenprodukte oder Katalysatoren eingesetzt werden könnten .
Zukünftige Richtungen
Research on 6-Hydrazinylpicolinic acid and its derivatives is ongoing. For instance, a study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests potential future directions in the field of herbicide development.
Wirkmechanismus
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thus inhibiting function
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs disrupts their role in viral replication and packaging as well as normal cell homeostatic functions . It is plausible that 6-Hydrazinylpicolinic acid may interact with its targets in a similar manner.
Biochemical Pathways
It is known that compounds like picolinic acid can slip into the cellular respiration pathway through various intermediates of glycolysis and the citric acid cycle . This allows them to affect a multitude of biochemical pathways and their downstream effects. It is possible that 6-Hydrazinylpicolinic acid may have a similar impact on biochemical pathways.
Pharmacokinetics
It is known that drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration . Drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . These principles likely apply to 6-Hydrazinylpicolinic acid as well.
Result of Action
Based on the known effects of picolinic acid, it can be inferred that 6-hydrazinylpicolinic acid may have anti-viral effects in vitro and in vivo .
Biochemische Analyse
Biochemical Properties
6-Hydrazinylpicolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This interaction is crucial for its antiviral properties. Additionally, 6-Hydrazinylpicolinic acid can interfere with cellular endocytosis, further contributing to its broad-spectrum antiviral activity .
Cellular Effects
6-Hydrazinylpicolinic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the entry of enveloped viruses by compromising viral membrane integrity . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s impact on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 6-Hydrazinylpicolinic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits viral-cellular membrane fusion, which is essential for the entry of enveloped viruses into host cells . This inhibition is achieved through binding interactions with viral and cellular membranes, preventing the fusion process. Additionally, 6-Hydrazinylpicolinic acid can interfere with cellular endocytosis, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydrazinylpicolinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Hydrazinylpicolinic acid exhibits high stability, making it suitable for long-term experiments. Its effects on cellular function may vary over time, depending on the experimental conditions. Long-term studies have demonstrated that 6-Hydrazinylpicolinic acid can maintain its antiviral activity, but its impact on cellular processes may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 6-Hydrazinylpicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s antiviral activity is maximized at specific dosages, beyond which toxic effects become more pronounced. These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
6-Hydrazinylpicolinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect lipid metabolism, including triglyceride biosynthesis and fatty acid beta-oxidation . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular processes. Understanding the metabolic pathways of 6-Hydrazinylpicolinic acid is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of 6-Hydrazinylpicolinic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within cells, influencing its therapeutic effects. Studies have shown that 6-Hydrazinylpicolinic acid can be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Hydrazinylpicolinic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-Hydrazinylpicolinic acid reaches its intended sites of action, enhancing its therapeutic potential. Understanding the subcellular localization of 6-Hydrazinylpicolinic acid is crucial for optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
6-hydrazinylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-1-2-4(8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFFXZQGNVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679682 | |
| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887589-20-0 | |
| Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887589-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)







![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)




